

Definitive Structural Validation of (3-Methoxy-5-methylphenyl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (3-Methoxy-5-methylphenyl)methanol

CAS No.: 119650-44-1

Cat. No.: B1589308

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Executive Summary

In the synthesis of complex pharmaceutical intermediates, verifying the substitution pattern of polysubstituted aromatics is critical. For **(3-Methoxy-5-methylphenyl)methanol** (C₁₀H₁₄O₂), standard spectroscopic methods (NMR, MS) often leave ambiguity regarding the exact regiochemistry (e.g., distinguishing between 3,5-substitution and 2,4- or 2,6-isomers depending on the synthetic route).

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the definitive validation method. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct, atomic-resolution image of the molecule, unambiguously confirming the meta-meta substitution pattern and the orientation of the hydroxymethyl group.

Comparative Analysis: Why SC-XRD?

While high-field NMR is the workhorse of organic characterization, it faces limitations with symmetrical polysubstituted systems where coupling constants (

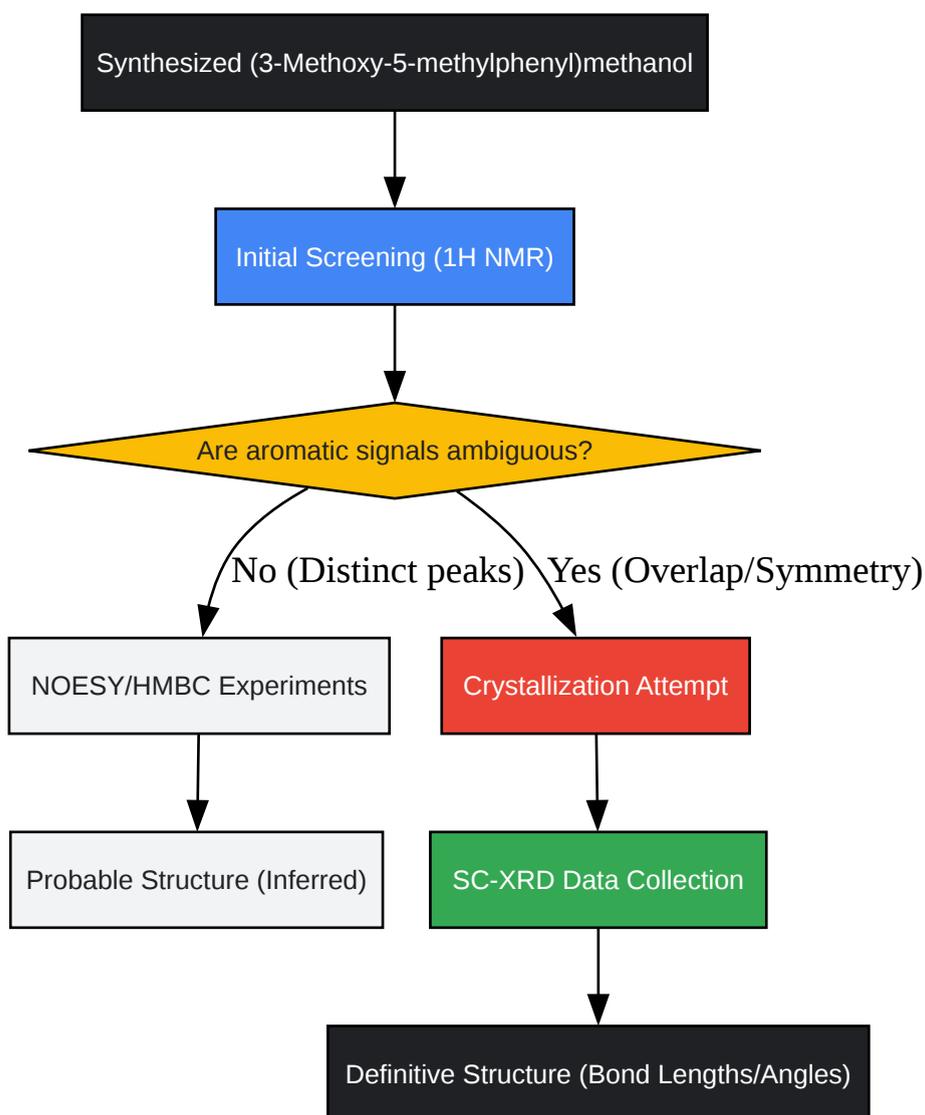
-values) may be ambiguous.

Table 1: Technical Comparison of Validation Methodologies

Feature	Method A: ¹ H/ ¹³ C NMR	Method B: HRMS (ESI+)	Method C: SC-XRD (Gold Standard)
Primary Output	Magnetic environment of nuclei	Exact mass & formula	3D Atomic Coordinates (x, y, z)
Regiochemistry	Inferred (via NOESY/HMBC)	Cannot distinguish isomers	Absolute confirmation
Sample State	Solution (dynamic averaging)	Gas phase (ionized)	Solid State (static)
Data Confidence	High (95%), but subject to overlap	Medium (Formula only)	Definitive (100%)
Sample Req.	~5-10 mg	< 1 mg	Single Crystal (~0.1 - 0.3 mm)
Critical Limitation	Ambiguity in meta-substituted coupling	Isomer blindness	Requires crystalline sample

Decision Logic for Validation

The following diagram illustrates the decision pathway for selecting SC-XRD over standard spectroscopy for this specific molecule.



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Caption: Decision matrix for escalating from spectroscopic inference to crystallographic confirmation.

Experimental Protocol: SC-XRD Validation

This protocol is designed to be self-validating. If the crystal does not diffract to a resolution of at least 0.84 Å, the dataset is rejected, and recrystallization is required.

Phase 1: Crystallization (The Critical Step)

(3-Methoxy-5-methylphenyl)methanol possesses a hydrogen-bond donor (-OH) and acceptors (-OCH₃), facilitating crystallization.

- Solvent Selection: Use a binary system of Ethyl Acetate/Hexane or Dichloromethane/Pentane.
- Technique: Slow Vapor Diffusion.
 - Dissolve 20 mg of the compound in 0.5 mL of the "good" solvent (e.g., Ethyl Acetate) in a small inner vial.
 - Place this open vial inside a larger jar containing 5 mL of the "poor" solvent (e.g., Hexane).
 - Seal the outer jar and leave undisturbed at 4°C for 3-5 days.
- Quality Check: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply (blink dark/bright) when rotated.

Phase 2: Data Collection & Reduction[1]

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K α or Cu-K α radiation).
- Temperature: 100 K (Cryocooling is mandatory to reduce thermal ellipsoids and improve high-angle diffraction).
- Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Phase 3: Structure Solution & Refinement[1]

- Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
- Validation Metrics (The "Trust" Factors):
 - R1 (R-factor): Must be < 5.0% for publication quality.
 - Goodness of Fit (GooF): Should approach 1.0.
 - CheckCIF: Run the final .cif file through the IUCr CheckCIF server to identify A-level alerts.

Expected Structural Metrics & Interpretation

When analyzing the solved structure of **(3-Methoxy-5-methylphenyl)methanol**, compare your experimental values against these standard geometric parameters derived from the Cambridge Structural Database (CSD) for benzyl alcohol derivatives.

Key Geometric Parameters

Parameter	Atom Pair	Expected Value (Å/ °)	Structural Significance
Bond Length	C(ar)-C(ar)	1.38 - 1.40 Å	Confirms aromaticity of the central ring.[1]
Bond Length	C(ar)-O(methoxy)	1.36 - 1.38 Å	Indicates conjugation of the methoxy oxygen lone pair.[1]
Bond Length	C(benzylic)-O(OH)	1.42 - 1.44 Å	Standard sp ³ C-O single bond.[1]
Bond Angle	C(ar)-C(ar)-C(methyl)	~120°	Confirms sp ² hybridization and planarity.[1]
Torsion Angle	C(ar)-C-O-H	Variable	Defines the conformation of the hydroxymethyl group relative to the ring.[1]

Packing Interactions

The crystal lattice is expected to be stabilized by intermolecular hydrogen bonds.

- Donor: -OH group.
- Acceptor: The oxygen of the -OH group (forming chains) or the methoxy oxygen of a neighboring molecule.
- Distance: Look for

distances between 2.65 Å and 2.85 Å.

Workflow Visualization

The following diagram details the technical pipeline from the raw crystal to the final validated model.



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Caption: Technical pipeline for SC-XRD structure determination.

References

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Sources

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